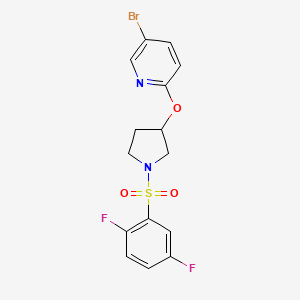

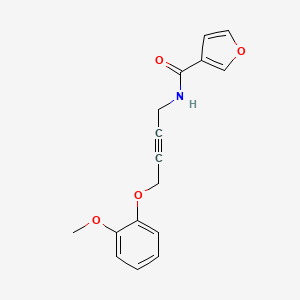

![molecular formula C12H16N4OS B2726277 4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide CAS No. 380327-69-5](/img/structure/B2726277.png)

4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide” is a chemical compound with the molecular formula C12H16N4OS . It is a derivative of the azaspiro compound family .

Synthesis Analysis

A green, novel, rapid, and efficient protocol has been developed for the synthesis of various Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile using ammonium chloride as a very inexpensive and readily available reagent in refluxing ethanol . High yields, easy work-up, and short reaction times are advantages of this environmentally benign procedure .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C12H16N4OS . The average mass of the molecule is 264.347 Da and the monoisotopic mass is 264.104492 Da .Scientific Research Applications

Analgesic Activity and Synthesis

Research has demonstrated the analgesic activity of related spiro heterocycles, highlighting the potential therapeutic applications of compounds within this chemical family. For example, studies have identified significant analgesic activity in compounds structurally similar to "4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxamide," which suggests a broad avenue for developing new pain management solutions (Cohen, Banner, & Lopresti, 1978).

Anti-inflammatory Agents

A green synthetic approach has been developed for the synthesis of Schiff bases from "4-Amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-5-carbonitrile," showing potential as anti-inflammatory agents. This environmentally benign procedure offers high yields and short reaction times, presenting a promising route for producing compounds with anti-inflammatory properties (Abdel-Mohsen & Hussein, 2014).

Synthetic Methodologies

Innovative synthetic methodologies involving "this compound" and its derivatives have been developed, showcasing the versatility of these compounds in heterocyclic chemistry. These methodologies enable the construction of complex molecular architectures, broadening the scope of chemical synthesis and offering new pathways for drug discovery and material science (Fedoseev et al., 2017).

Peptide Synthesis

The compound has also found applications in peptide synthesis, illustrating its utility in constructing peptides for potential therapeutic use. Research in this area has led to the development of novel methods for synthesizing dipeptides, which could have implications for drug development and the study of biological processes (Nowshuddin & Reddy, 2011).

properties

IUPAC Name |

4-amino-5-cyano-2-sulfanylidene-3-azaspiro[5.5]undec-4-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c13-6-7-9(14)16-11(18)8(10(15)17)12(7)4-2-1-3-5-12/h8H,1-5,14H2,(H2,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLLZJJMIYYSEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(C(=S)NC(=C2C#N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

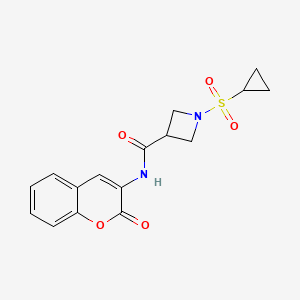

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2726197.png)

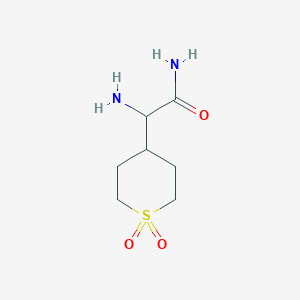

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2726200.png)

![(E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2726201.png)

![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)

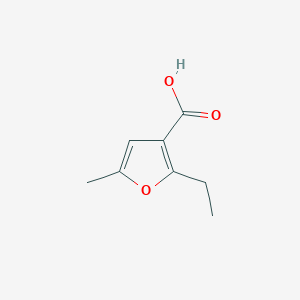

![[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B2726205.png)

![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)

![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)

![4'-[(benzylamino)sulfonyl]-N-(1,1-dimethylpropyl)biphenyl-4-carboxamide](/img/structure/B2726209.png)

![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)